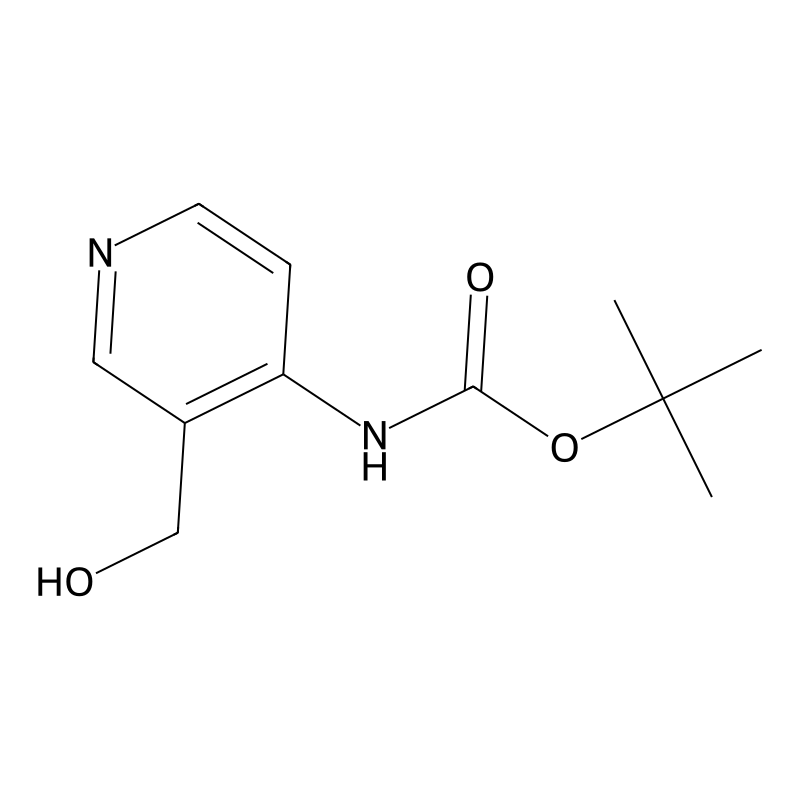

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 224.26 g/mol. It features a tert-butyl group attached to a carbamate functional group, which is linked to a pyridine ring substituted with a hydroxymethyl group at the 3-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Physical Properties- Density: Approximately 1.2 g/cm³

- Boiling Point: Approximately 332 °C at 760 mmHg

- Flash Point: Approximately 154.6 °C

- LogP (Partition Coefficient): 0.46, indicating moderate hydrophobicity .

- Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, facilitating reactions with electrophiles.

- Deprotection Reactions: The tert-butyl group can be removed under acidic or basic conditions, yielding the corresponding hydroxymethyl pyridine.

- Formation of Derivatives: tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate can be converted into other functionalized compounds through acylation or alkylation reactions.

The synthesis of tert-butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate typically involves the following steps:

- Starting Materials: The reaction often begins with 3-hydroxymethylpyridine and isocyanates or carbamates.

- Reaction Conditions: The reaction may be conducted under mild conditions, often in organic solvents such as dichloromethane or ethanol.

- Purification: Post-reaction, the product is purified using techniques like column chromatography or recrystallization to obtain high purity.

A notable reference for the synthetic route includes work published in Synthetic Communications .

tert-Butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate has several potential applications:

- Pharmaceutical Development: Its structural features make it a candidate for drug development, particularly in designing new antimicrobial or anticancer agents.

- Organic Synthesis: The compound can serve as an intermediate in synthesizing more complex organic molecules.

- Research Tool: It may be utilized in biochemical research to study enzyme interactions and metabolic pathways.

Several compounds share structural similarities with tert-butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl (3-formylpyridin-4-yl)carbamate | 116026-93-8 | 0.84 |

| tert-Butyl (4-formylpyridin-3-yl)carbamate | 116026-95-0 | 0.74 |

| tert-Butyl pyridin-3-ylcarbamate | 56700-70-0 | 0.86 |

| tert-Butyl (5-(ethynyl)pyridin-3-yl)carbamate | 1192472-59-5 | 0.82 |

| tert-butyl N-[3-(hydroxymethyl)-2-pyridinyl]carbamate | 877593-11-8 | 0.91 |

Uniqueness

The uniqueness of tert-butyl (3-(hydroxymethyl)pyridin-4-yl)carbamate lies in its specific substitution pattern on the pyridine ring and the presence of the hydroxymethyl group, which may enhance its solubility and biological activity compared to other similar compounds.